1-Methylindoline-5,7-diamine
Description
1-Methylindoline-5,7-diamine is a substituted indoline derivative featuring a methyl group at the 1-position and amino groups at the 5- and 7-positions of the indoline scaffold. Indoline derivatives are bicyclic aromatic amines with applications in pharmaceuticals, agrochemicals, and materials science. The closest analogues discussed in the literature are lumazine- and pyrazolopyrimidine-based diamines, which share structural or functional similarities.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-5,7-diamine |
InChI |
InChI=1S/C9H13N3/c1-12-3-2-6-4-7(10)5-8(11)9(6)12/h4-5H,2-3,10-11H2,1H3 |
InChI Key |
LCJBYPXVJCOIJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C(=CC(=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylindoline-5,7-diamine can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted anilines followed by functionalization. For instance, starting from 5,7-dinitro-1-methylindoline, reduction of the nitro groups can yield this compound. This reduction can be achieved using hydrogenation over a palladium catalyst or by using reducing agents such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylindoline-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of nitro groups to amino groups can be achieved using hydrogenation or chemical reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indoline derivatives.
Scientific Research Applications
1-Methylindoline-5,7-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methylindoline-5,7-diamine involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues in the Lumazine Family
The evidence highlights three lumazine derivatives with diamine substitutions (Table 1):
- Lumazine-6,7-diamine (25)
- 1-Methyllumazine-6,7-diamine (26)
- 3-Methyllumazine-6,7-diamine (27)
Key Observations:
- Thermal Stability : All three lumazine derivatives exhibit high thermal stability (melting points >320°C), suggesting strong intermolecular interactions due to hydrogen bonding from the diamine groups.
- Methyl Substitution Effects : The position of the methyl group (1- vs. 3-) slightly alters ¹H NMR chemical shifts (e.g., δ 8.25 vs. δ 8.18 for aromatic protons), indicating electronic differences in the aromatic system .
- Synthetic Pathways : Methylation is achieved via pre-functionalized uracil precursors, highlighting the importance of regioselective synthesis.
Functional Analogues in Therapeutic Chemistry
The evidence also describes pyrazolo[1,5-a]pyrimidine-5,7-diamine derivatives (e.g., WO2015124941, WO2019057825) as cyclin-dependent kinase (CDK) inhibitors for cancer therapy . While structurally distinct from indoline derivatives, these compounds share a diamine substitution pattern critical for binding to kinase active sites.
Functional Contrasts:
- Binding Motifs: Pyrazolopyrimidine diamines rely on planar aromatic systems for kinase binding, whereas indoline derivatives may adopt non-planar conformations due to the bicyclic structure.
- Methylation Impact : Methyl groups in lumazine analogues improve solubility or steric hindrance; similar effects could be hypothesized for this compound.
Biological Activity
1-Methylindoline-5,7-diamine is a member of the indoline family, characterized by its unique structure that includes a methyl group and two amino groups at positions 5 and 7. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. Its potential applications range from antimicrobial to anticancer properties, making it a valuable subject of research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features:
- Indoline core : A bicyclic structure that contributes to its biological activity.
- Methyl group : Enhances lipophilicity and may influence receptor interaction.
- Amino groups : Critical for biological interactions and modulation of enzyme activity.
This compound exerts its biological effects through various mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. For instance, it has been shown to inhibit pathways involved in cancer progression by targeting enzymes linked to the Wnt signaling pathway .
- Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways involved in cellular processes such as proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study found that indole-substituted compounds similar to this one inhibited colorectal cancer cell lines by disrupting Wnt signaling and activating AMPK, a key regulator of cellular energy homeostasis .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It demonstrates inhibitory effects against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.
Study on Colorectal Cancer
In a screening effort against multiple colorectal cancer cell lines, this compound derivatives were identified as potent inhibitors. The study demonstrated that these compounds could significantly reduce c-Myc protein levels and induce tumor remission in vivo .
Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound effectively inhibited growth at low concentrations, supporting its potential use in clinical settings.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Methyl group at nitrogen; two amino groups | Anticancer, antimicrobial |
| Indoline | Lacks amino groups | Limited biological activity |
| 5,7-Diaminoindoline | Lacks methyl group | Reduced solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
